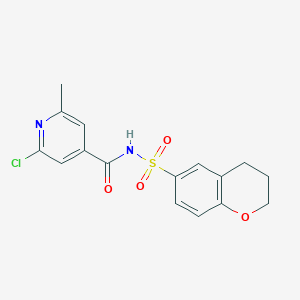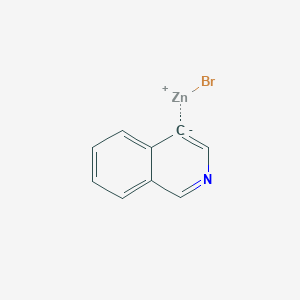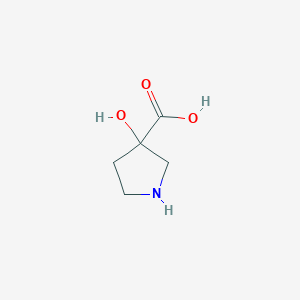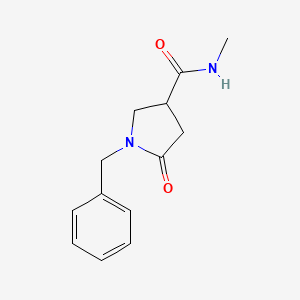
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide
概要
説明
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound . It has a molecular weight of 232.28 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16N2O2 . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .The boiling point and other physical properties are not specified in the sources I found .
科学的研究の応用
Experimental and Theoretical Studies
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide is involved in various experimental and theoretical studies. For instance, it has been used in the functionalization reactions of related chemical compounds. Such studies explore its reactivity and potential applications in synthetic chemistry, as shown in the study by Yıldırım et al. (2005) where the 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Biological Activity Prediction
The compound is also significant in the synthesis of novel chemical structures. Kharchenko et al. (2008) demonstrated the synthesis of bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids, and the biological activity of these compounds was predicted using computational methods (Kharchenko, Detistov, & Orlov, 2008).
Antiviral and Antimicrobial Research
In the field of pharmacology, derivatives of this compound are investigated for their potential antiviral and antimicrobial properties. For example, Pace et al. (2007) reported on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as potent inhibitors of HIV-integrase (Pace et al., 2007).
Antiallergic Activity Studies
Research into the antiallergic properties of related compounds has also been conducted. Nohara et al. (1985) synthesized compounds with antiallergic activity, including derivatives of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which are structurally related to this compound (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antioxidant Activity
Additionally, research into the antioxidant properties of related compounds has been explored. Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity, highlighting the potential of structurally similar compounds in this field (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Cancer Treatment Research
In the realm of cancer treatment, derivatives of this compound have been investigated for their potential use. The study by Penning et al. (2009) on the discovery of a PARP inhibitor for cancer treatment is an example of how derivatives of this compound are being explored in oncology research (Penning et al., 2009).
Neuroleptic Activity
The neuroleptic activity of related compounds has been a subject of study as well. Iwanami et al. (1981) synthesized and evaluated a series of benzamides, including derivatives of this compound, for their potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Supramolecular Chemistry
Finally, in the field of supramolecular chemistry, derivatives of this compound have been explored for their potential applications. Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs), compounds structurally related to this compound, in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, suggesting that 1-benzyl-n-methyl-5-oxopyrrolidine-3-carboxamide may have multiple targets .
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have wide-ranging effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that this compound may also have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Similar compounds have been found to be stable under various conditions, suggesting that this compound may also have good stability .
特性
IUPAC Name |
1-benzyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-13(17)11-7-12(16)15(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVPYLBVJENNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

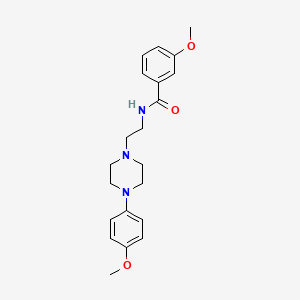
![2-(4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2685898.png)
![ethyl 2-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2685901.png)
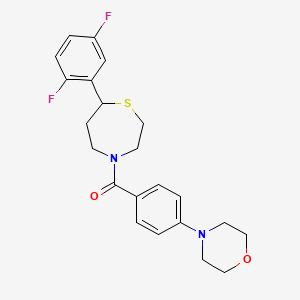
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2685909.png)
![Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2685910.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)

![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)
